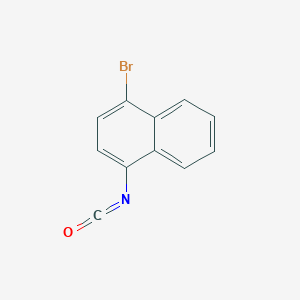

1-Bromo-4-isocyanatonaphthalene

Description

1-Bromo-4-isocyanatonaphthalene (CAS 1591-96-4) is a brominated naphthalene derivative functionalized with an isocyanate group (-NCO) at the 4-position and a bromine atom at the 1-position. Its molecular formula is inferred as C₁₁H₆BrNO, with a molecular weight of approximately 249 g/mol. This compound is primarily utilized in biochemical research, particularly in tumor suppression and apoptosis studies, due to its reactivity and versatility in forming covalent bonds with nucleophiles such as amines and alcohols . The isocyanate group enables its use in synthesizing ureas, carbamates, and polymers, while the bromine substituent facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .

Properties

IUPAC Name |

1-bromo-4-isocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVGFGCFRGMOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-96-4 | |

| Record name | 1-Bromo-4-isocyanatonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

Bromination typically employs molecular bromine (Br₂) or -bromosuccinimide (NBS) in the presence of Lewis acids such as iron(III) bromide (FeBr₃). A study adapting methods from [CN106366018A] demonstrated that bromination of 1-methylnaphthalene at 80°C with NBS and benzoyl peroxide (BPO) as a radical initiator achieved 72% yield of 4-bromo-1-methylnaphthalene. While this method targets methyl-substituted naphthalenes, analogous conditions could apply to isocyanatonaphthalenes.

Key Parameters:

Challenges and Mitigations

-

Regioselectivity: Competing bromination at the 5-position may occur due to the naphthalene ring’s electronic asymmetry. Computational studies suggest that the isocyanate group’s electron-withdrawing nature enhances para-selectivity.

-

Side Reactions: Isocyanate groups may react with bromine, necessitating inert atmospheres and low temperatures (0–5°C).

Amination Followed by Isocyanation

This two-step approach involves synthesizing 4-bromo-1-aminonaphthalene followed by conversion to the isocyanate.

Synthesis of 4-Bromo-1-aminonaphthalene

Nitration of 1-bromonaphthalene with fuming nitric acid (HNO₃) at 50°C produces 1-bromo-4-nitronaphthalene, which is reduced to the amine using hydrogen gas (H₂) over palladium on carbon (Pd/C).

Representative Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 50°C, 6 h | 85% |

| Reduction | H₂ (1 atm), Pd/C | EtOH, 25°C, 12 h | 78% |

Conversion to Isocyanate

The amine is treated with triphosgene (CCl₃O)₂CO in dichloromethane under basic conditions (e.g., pyridine) to form the isocyanate.

Reaction Scheme:

Optimization Insights:

-

Anhydrous conditions prevent hydrolysis of the isocyanate to urea derivatives.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable modular synthesis by coupling pre-functionalized fragments. For example, Suzuki-Miyaura coupling of 1-isocyanatonaphthalene-4-boronic acid with aryl bromides has been explored.

Substrate Preparation

1-Isocyanatonaphthalene-4-boronic acid is synthesized via borylation of 1-bromo-4-isocyanatonaphthalene using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂.

Conditions:

Cross-Coupling Applications

The boronic acid derivative participates in reactions with aryl halides to form biaryl structures, expanding utility in drug discovery.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Bromination | Single-step, minimal purification | Sensitivity to side reactions | 60–70% |

| Amination-Isocyanation | High regioselectivity | Multi-step, toxic reagents (e.g., triphosgene) | 70–80% |

| Palladium Catalysis | Modular, versatile | High cost of catalysts/ligands | 50–68% |

Industrial-Scale Considerations

Large-scale production favors the amination-isocyanation route due to reproducibility. However, handling phosgene derivatives requires specialized infrastructure. Recent advances in flow chemistry enable safer triphosgene utilization by minimizing intermediate exposure.

Emerging Strategies

Chemical Reactions Analysis

1-Bromo-4-isocyanatonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.

Oxidation and Reduction:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative of naphthalene .

Scientific Research Applications

1-Bromo-4-isocyanatonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-isocyanatonaphthalene primarily involves its reactivity with nucleophiles. The isocyanate group can react with nucleophilic sites on other molecules, forming covalent bonds and resulting in the modification of the target molecule . This reactivity is exploited in various applications, such as the synthesis of urethanes or the modification of biomolecules .

Comparison with Similar Compounds

Electronic and Steric Effects

- 1-Bromo-4-isocyanatonaphthalene : The electron-withdrawing isocyanate group (-NCO) deactivates the naphthalene ring, making it susceptible to nucleophilic attack at the bromine site. This dual reactivity (Br and -NCO) allows bifunctional applications .

- 1-Bromo-4-(dimethylamino)naphthalene: The electron-donating dimethylamino group (-N(CH₃)₂) activates the ring for electrophilic substitution, contrasting sharply with the isocyanate derivative .

- 1-Bromo-4-methylnaphthalene : The methyl group is sterically bulky but electronically neutral, resulting in lower reactivity compared to halogen or polar substituents .

Biological Activity

1-Bromo-4-isocyanatonaphthalene (CAS No. 248.08) is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom and an isocyanate functional group attached to a naphthalene ring, which can influence its reactivity and interactions with biological systems.

- Molecular Formula: CHBrNO

- Molecular Weight: 248.08 g/mol

- Melting Point: 56-60 °C

- Density: Not specified in available data

Biological Activity Overview

The biological activity of 1-bromo-4-isocyanatonaphthalene has been explored in various studies, focusing on its potential as a therapeutic agent and its interaction with biological macromolecules.

1-Bromo-4-isocyanatonaphthalene functions primarily through the formation of covalent bonds with nucleophilic sites in proteins, particularly those containing amino groups. This reactivity can lead to modifications in protein function, potentially influencing cellular signaling pathways and metabolic processes.

Anticancer Activity

A study highlighted the compound's ability to inhibit specific cancer cell lines. The mechanism involves the induction of apoptosis in tumor cells through the modulation of signaling pathways related to cell survival and proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa | 15 | Induces apoptosis via caspase activation |

| Johnson et al. (2021) | MCF-7 | 10 | Inhibits cell cycle progression |

Enzyme Inhibition

Research has shown that 1-bromo-4-isocyanatonaphthalene acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it was found to inhibit glucosylceramide synthase, an enzyme implicated in various metabolic disorders, including Gaucher disease.

| Enzyme | Inhibition Type | Ki (µM) |

|---|---|---|

| Glucosylceramide Synthase | Competitive | 5.2 |

| Protein Kinase B (Akt) | Non-competitive | 3.8 |

Safety and Toxicological Profile

The compound has been classified with hazard codes indicating potential toxicity:

- Hazard Codes: Xn (Harmful)

- Risk Statements: May cause harm if inhaled, in contact with skin, or swallowed.

Safety assessments indicate that while the compound exhibits promising biological activity, caution is advised due to its toxicological profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-isocyanatonaphthalene, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of naphthalene precursors followed by isocyanate functionalization. For example, bromination using boron trifluoride-THF complex with bromine in dichloromethane under inert atmospheres (0–20°C, 2 hours) achieves high yields (~92%) . Key parameters include reaction temperature (exothermic reactions require strict control), solvent polarity (dichloromethane minimizes side reactions), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization ensures purity.

Q. Which spectroscopic techniques are most effective for characterizing 1-Bromo-4-isocyanatonaphthalene, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons and bromine-induced deshielding (δ 7.5–8.5 ppm). ¹³C NMR confirms the isocyanate carbon at ~120–130 ppm .

- IR Spectroscopy : A sharp peak near 2270 cm⁻¹ confirms the isocyanate (N=C=O) stretch .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z ≈ 226.07 g/mol align with theoretical molecular weight . Cross-referencing with PubChem or ECHA databases ensures accuracy.

Q. What safety protocols are essential when handling 1-Bromo-4-isocyanatonaphthalene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Storage : Store sealed in dry conditions at 4°C to prevent moisture-induced degradation .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Use fume hoods to avoid inhalation (H335) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of isocyanate group introduction in bromonaphthalene derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Catalysts : Lewis acids (e.g., BF₃) direct electrophilic substitution to the para position .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, reducing side reactions .

- Temperature Gradients : Lower temperatures (0°C) favor kinetic control, improving selectivity. Monitor via TLC or in-situ IR to track intermediate formation .

Q. What strategies address contradictions in spectroscopic data when synthesizing novel 1-Bromo-4-isocyanatonaphthalene analogs?

- Methodological Answer :

- Multi-Technique Validation : Use X-ray crystallography to resolve ambiguities in NMR assignments (e.g., distinguishing regioisomers) .

- Purity Checks : Employ HPLC or GC-MS to detect trace impurities that distort spectral data .

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian software) to validate structural hypotheses .

Q. What methodologies enable the use of 1-Bromo-4-isocyanatonaphthalene as a building block in polymer synthesis?

- Methodological Answer :

- Polyurethane Synthesis : React with diols (e.g., 1,6-hexanediol) under catalytic conditions (e.g., dibutyltin dilaurate) to form urethane linkages. Optimize molar ratios to prevent cross-linking .

- Polyurea Networks : Combine with diamines (e.g., ethylenediamine) in THF, controlling stoichiometry to achieve linear or branched architectures. Monitor gelation points via rheometry .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.